1-[(4-Methoxyphenyl)methyl]azetidin-3-ol
Overview
Description
1-[(4-Methoxyphenyl)methyl]azetidin-3-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be used as building blocks for polyamines . Polyamines are involved in various biological processes, including cell growth and differentiation, gene expression, and ion channel regulation .
Mode of Action
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This suggests that the compound might interact with its targets by opening its four-membered ring structure and forming polymers.
Biochemical Pathways
The resulting polymers from azetidines have applications in antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection . This suggests that the compound might affect these biochemical pathways.
Result of Action
Given the known applications of the resulting polymers from azetidines, it can be inferred that the compound might have potential effects in antibacterial and antimicrobial activities, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with azetidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as halides or amines replace the methoxy group.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]azetidin-3-ol can be compared with other similar compounds, such as:
Azetidine-3-ol: Lacks the methoxyphenyl group, making it less versatile in synthetic applications.
4-Methoxybenzylamine: Contains a similar methoxyphenyl group but lacks the azetidine ring, affecting its reactivity and applications.
N-Methylazetidine: Contains a methyl group instead of the methoxyphenyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the azetidine ring and methoxyphenyl group, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azetidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11-4-2-9(3-5-11)6-12-7-10(13)8-12/h2-5,10,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVPFRRDMUZZTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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